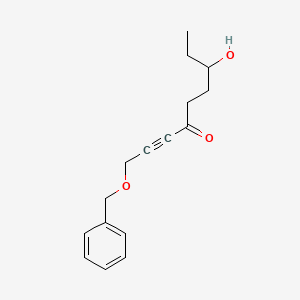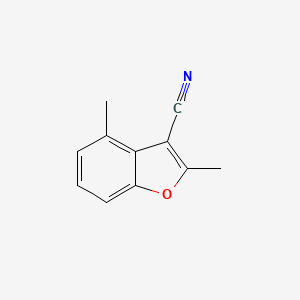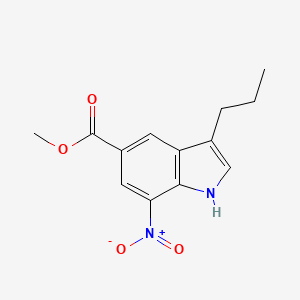
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is a synthetic ten-membered oligopeptide. This compound is known for its role as a gonadotrophin-releasing hormone (GnRH) antagonist, which is used in the treatment of infertility and hormone-sensitive cancers of the prostate and breast .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine involves the coupling of various amino acid residues in a specific sequence. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to streamline the process .
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and interactions with receptors.
Medicine: Employed in the treatment of infertility and hormone-sensitive cancers.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects by acting as a GnRH antagonist. It binds to GnRH receptors, inhibiting the release of gonadotropins (LH and FSH) from the pituitary gland. This suppression leads to a decrease in the production of sex hormones (testosterone and estrogen), which is beneficial in treating hormone-sensitive conditions .
Comparison with Similar Compounds
Similar Compounds
Cetrorelix: Another GnRH antagonist with a similar structure and function.
Ganirelix: A GnRH antagonist used in assisted reproductive technology.
Degarelix: A GnRH antagonist used in the treatment of prostate cancer.
Uniqueness
L-Seryl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine is unique due to its specific amino acid sequence and its potent inhibitory effects on GnRH receptors. Its structure allows for high affinity binding and effective suppression of gonadotropin release .
Properties
CAS No. |
827301-09-7 |
|---|---|
Molecular Formula |
C27H43N9O9S |
Molecular Weight |
669.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H43N9O9S/c1-46-10-8-18(24(42)36-20(26(44)45)12-21(29)39)34-23(41)17(3-2-9-32-27(30)31)33-25(43)19(35-22(40)16(28)13-37)11-14-4-6-15(38)7-5-14/h4-7,16-20,37-38H,2-3,8-13,28H2,1H3,(H2,29,39)(H,33,43)(H,34,41)(H,35,40)(H,36,42)(H,44,45)(H4,30,31,32)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
ZGNTTYBEZNHKGU-HVTWWXFQSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)




![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
![2-({2-[(Thiophen-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14220828.png)


